1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine is a chemical compound with the molecular formula C12H19N3. This compound is categorized as a derivative of both piperidine and pyridine, which are significant in medicinal chemistry due to their diverse biological activities. The compound is recognized for its potential applications in scientific research, particularly in the fields of pharmacology and organic synthesis.
The synthesis of 1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine typically involves several key steps:
In industrial settings, the synthesis may utilize batch or continuous flow reactors to maintain controlled reaction conditions. Catalysts can also be employed to improve reaction rates and selectivity, ensuring higher yields of the final product. Common reagents used in these reactions include alkylating agents and solvents that facilitate the reaction conditions.
The molecular structure of 1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine can be represented by its canonical SMILES notation: CN1CCC(CC1)NCC2=CN=CC=C2
. The compound has a molecular weight of approximately 205.30 g/mol and features a complex arrangement that combines piperidine and pyridine moieties, contributing to its unique chemical properties .
1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine can participate in various chemical reactions:
The specific outcomes of these reactions depend on the reagents used and the conditions applied during the reaction process. For example, oxidation may produce various oxides, while substitution could yield a range of derivatives with different functional groups.
The mechanism of action for 1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine involves its interaction with specific biological targets, such as enzymes or receptors. Upon binding to these targets, it may modulate their activity, resulting in various biological effects. The exact pathways and molecular interactions depend on the context of its application, particularly in pharmacological studies where it is investigated for potential therapeutic effects .
The compound exhibits stability under standard laboratory conditions but should be handled with care due to its irritant properties.
1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine has significant applications in various scientific fields:
The core synthetic challenge for 1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine centers on forming the tertiary amine linkage between the piperidine and pyridine heterocycles. Two principal N-alkylation methodologies dominate the literature: nucleophilic substitution and reductive amination.
In nucleophilic substitution, 4-amino-1-methylpiperidine acts as the nucleophile attacking electrophilic precursors like 3-(bromomethyl)pyridine. This reaction typically employs polar aprotic solvents (e.g., DMF, acetonitrile) with inorganic bases (K₂CO₃) to deprotonate the piperidine nitrogen, enhancing nucleophilicity. Yields range from 65–78%, constrained by competing quaternary ammonium salt formation and thermal degradation of the alkyl halide [3] [9].
Reductive amination offers superior selectivity by condensing 1-methylpiperidin-4-amine with pyridine-3-carbaldehyde followed by reduction. Sodium cyanoborohydride (NaBH₃CN) in methanol at 0–5°C affords higher yields (85–92%) by minimizing over-alkylation. Recent advances utilize protecting group strategies (e.g., tert-butoxycarbonyl [Boc]) on the piperidine nitrogen prior to reductive amination. Subsequent deprotection with trifluoroacetic acid achieves >95% purity, though it introduces additional synthetic steps [8].
Table 1: Comparative Analysis of N-Alkylation Approaches
Method | Reagents/Conditions | Yield (%) | Key Advantages | Limitations |
---|---|---|---|---|
Nucleophilic Substitution | 3-(Bromomethyl)pyridine, K₂CO₃, DMF, 80°C | 65–78 | Single-step reaction | Side-product formation; moderate yield |
Reductive Amination | Pyridine-3-carbaldehyde, NaBH₃CN, MeOH, RT | 85–92 | High selectivity; fewer by-products | Requires handling of borane reagents |
Protected Reductive Amination | Boc-piperidine, NaBH(OAc)₃, then TFA | 90–95 | Exceptional purity; scalable | Multi-step process |
Microwave-assisted synthesis has emerged as a key optimization tool, reducing reaction times from hours to minutes (e.g., 15 min at 150°C in sealed vessels) while maintaining yields >80% [8].
Catalytic efficiency profoundly impacts the scalability of 1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine synthesis. Batch reactors traditionally employ homogeneous catalysts like copper(I) iodide (CuI) with diamino ligands (e.g., trans-N,N′-dimethylcyclohexane-1,2-diamine) for Ullmann-type couplings. These systems achieve 75–88% conversion but require catalyst loadings of 5–10 mol% and suffer from difficult catalyst recovery .
Continuous flow reactors address these limitations through enhanced mass/heat transfer. Fixed-bed systems packed with heterogeneous catalysts (e.g., Pd/C or Raney nickel) enable:
A notable advancement involves enzymatic catalysis in microfluidic systems. Immobilized transaminases facilitate reductive amination under aqueous conditions at 37°C, achieving 94% conversion with negligible waste generation. This approach aligns with green chemistry principles but remains cost-prohibitive for large-scale production [8].
Table 2: Performance Metrics of Catalytic Systems
Reactor Type | Catalyst System | Temperature | Time | Conversion (%) | Throughput (kg/L/h) |
---|---|---|---|---|---|
Batch (Stirred Tank) | CuI/diamine complex | 100°C | 8–12 h | 75–88 | 0.05–0.1 |
Continuous Flow | Pd/C (5 wt%) fixed bed | 180°C | 15 min | 95–98 | 0.8–1.2 |
Continuous Flow | Immobilized transaminase | 37°C | 45 min | 92–94 | 0.3–0.5 |
Exothermicity management is critical in batch processes due to thermal runaway risks during alkylation. Flow reactors mitigate this through precise temperature zoning and instantaneous mixing, enabling safer scale-up [8].
Purification of 1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine demands strategic selection to remove residual amines and hydrolysis by-products. Salt formation with oxalic acid (HOOC-COOH) enables efficient recrystallization. The free base dissolved in hot ethanol reacts with oxalic acid (1:1 molar ratio), forming a crystalline salt (C₁₄H₂₁N₃O₄) upon cooling. This achieves >99% purity with 80–85% recovery, validated by differential scanning calorimetry showing a sharp melting endotherm at 192–195°C [1] [9].
Chromatographic methods (e.g., silica gel chromatography with CH₂Cl₂:MeOH:NH₄OH [90:9:1]) resolve polar impurities but present drawbacks:
Table 3: Purification Performance Comparison
Technique | Conditions | Purity (%) | Recovery (%) | Key Applications |
---|---|---|---|---|
Oxalate Recrystallization | Ethanol/H₂O (4:1), cooling to 0°C | >99.5 | 80–85 | Bulk manufacturing; salt formation |
Silica Chromatography | CH₂Cl₂:MeOH:NH₄OH (90:9:1), isocratic | 98–99 | 65–70 | Lab-scale; complex mixtures |
Simulated Moving Bed | Methanol/ammonium acetate buffer, C18 sorbent | 99.8 | 92–95 | Continuous production |
Simulated moving bed (SMB) chromatography bridges this gap by enabling continuous separation. Utilizing C18-functionalized silica and methanol/ammonium acetate buffers, SMB achieves 99.8% purity at >92% recovery. X-ray powder diffraction confirms crystalline phase uniformity across batches when integrated with anti-solvent crystallization [8]. Hybrid approaches gain traction, where initial chromatography removes critical impurities (<0.1%), followed by recrystallization to achieve target polymorphs.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4